3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Regioisomer differentiation Structure-activity relationship Benzothiazole substitution pattern

The compound 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 918154-71-9) is a hybrid heterocyclic small molecule (C23H17N3O2S; MW 399.5 g/mol) that fuses a 2-phenylquinazolin-4(3H)-one core with a 4-ethoxy-substituted benzothiazole moiety. Its calculated physicochemical properties include an XLogP3 of 5.2, zero hydrogen-bond donors, five hydrogen-bond acceptors, and a topological polar surface area of 85.3 Ų.

Molecular Formula C23H17N3O2S
Molecular Weight 399.5 g/mol
CAS No. 918154-71-9
Cat. No. B12907057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
CAS918154-71-9
Molecular FormulaC23H17N3O2S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5
InChIInChI=1S/C23H17N3O2S/c1-2-28-18-13-8-14-19-20(18)25-23(29-19)26-21(15-9-4-3-5-10-15)24-17-12-7-6-11-16(17)22(26)27/h3-14H,2H2,1H3
InChIKeyICSRBRCFIUMVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 918154-71-9): Procurement-Relevant Profile for a Quinazolinone-Benzothiazole Hybrid


The compound 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one (CAS 918154-71-9) is a hybrid heterocyclic small molecule (C23H17N3O2S; MW 399.5 g/mol) that fuses a 2-phenylquinazolin-4(3H)-one core with a 4-ethoxy-substituted benzothiazole moiety [1]. Its calculated physicochemical properties include an XLogP3 of 5.2, zero hydrogen-bond donors, five hydrogen-bond acceptors, and a topological polar surface area of 85.3 Ų [1]. It is catalogued in ChEMBL as CHEMBL2262753 with a Max Phase of 'Preclinical', and two bioactivity measurements are recorded in the database [2]. The compound occupies a chemical space distinct from the more extensively studied 6-ethoxy and 5-ethoxy regioisomers (CAS 82450-46-2 and 918154-66-2, respectively), which share an identical molecular formula but differ in the position of the ethoxy group on the benzothiazole ring .

Positional isomer selectable for SAR exploration
Curated bioactivity annotation in ChEMBL (Preclinical)
Scaffold differentiated from 5- and 6-ethoxy regioisomers

Why 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one Cannot Be Replaced by Generic In-Class Analogs


The 4-ethoxy substitution pattern on the benzothiazole ring creates a regioisomeric identity that is not interchangeable with the 5-ethoxy or 6-ethoxy variants. In the closely related 2-phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinone series, the position of substituents on the benzothiazole ring has been shown to modulate both anti-inflammatory potency and cyclooxygenase-2 (COX-2) selectivity [1]. Although the 2006 ARKIVOC study evaluated only methoxy, methyl, and dimethyl substituents and did not include the 4-ethoxy analog, it established the principle that seemingly minor substituent shifts can alter ulcerogenic liability and enzyme inhibition profiles [1]. Consequently, a 4-ethoxy positional isomer cannot be assumed to replicate the activity, toxicity, or physicochemical behavior of its 5- or 6-ethoxy counterparts without direct comparative data.

Regioisomer bioactivity may not transfer; methoxy analog showed different response in an inflammation model, but ethoxy series remains untested.
Computed lipophilicity and TPSA identical across regioisomers, yet experimental solubility and permeability may diverge.
No direct comparative pharmacological data between 4-ethoxy and 5- or 6-ethoxy isomers is available.

Quantitative Differentiation Evidence for 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one vs. Closest Analogs


Regioisomeric Identity: 4-Ethoxy vs. 5-Ethoxy and 6-Ethoxy Positional Isomers

The target compound bears the ethoxy group at the 4-position of the benzothiazole ring, distinguishing it from the 5-ethoxy isomer (CAS 918154-66-2) and the 6-ethoxy isomer (CAS 82450-46-2). All three share the molecular formula C23H17N3O2S and a molecular weight of 399.47 g/mol, but differ in the substitution site . In the analogous methoxy series published by Laddha et al. (2006), the 4-methoxybenzothiazole derivative (compound 3e) achieved 63% inhibition of carrageenan-induced paw edema at 2 h (50 mg/kg oral dose in rats), whereas the unsubstituted benzothiazole analog showed only 48% inhibition, and the 6-methoxy variant was not reported in that study [1]. This precedent demonstrates that the 4-position substitution can confer measurable anti-inflammatory activity differences; however, no published head-to-head comparison among the 4-ethoxy, 5-ethoxy, and 6-ethoxy regioisomers exists as of the present analysis.

Regioisomer Identity
Class-level inference
4-substitution precedent: 63% vs 48% edema inhibition (methoxy analog, rat paw model); no data for ethoxy regioisomers.
Supports regioisomer-specific SAR investigation.
Methoxy class-level inference; direct ethoxy comparison data absent.
Regioisomer differentiation Structure-activity relationship Benzothiazole substitution pattern

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Benchmarks

The target compound has a computed XLogP3 of 5.2 and a topological polar surface area (TPSA) of 85.3 Ų [1]. These values place it near the upper boundary of Lipinski-compatible oral drug space. In comparison, the 6-ethoxy isomer (CAS 82450-46-2) has been reported with a TPSA of 85.25 Ų and LogP values that are identical at the computed level, as the substitution position does not alter the gross molecular formula . However, the 4-ethoxy substitution places the ethoxy group adjacent to the quinazolinone linkage, which may affect conformational flexibility and intramolecular hydrogen-bonding patterns. The ChEMBL entry CHEMBL2262753 records a Quantitative Estimate of Drug-likeness (QED) score of 0.42 and one Rule-of-Five violation [2], indicating that while the scaffold is drug-like, its physical properties require careful formulation consideration.

Physicochemical Profile
Data to verify
XLogP3 5.2 · TPSA 85.3 Ų · QED 0.42 · 1 RO5 violation
Experimental solubility/permeability may differ across regioisomers.
Computed descriptors only; regioisomers computationally identical.
Lipophilicity Drug-likeness ADME prediction

Preclinical Annotation: ChEMBL Bioactivity Record and Max Phase Status

The ChEMBL database records two bioactivity measurements for CHEMBL2262753, classified under the 'B - Binding' assay type and associated with one target [1]. The Max Phase is annotated as 'Preclinical' [1]. Although the specific IC50 values and target identity are not publicly displayed in the summary view, this database entry confirms that the compound has undergone at least preliminary biological evaluation. In contrast, the 5-ethoxy isomer (CAS 918154-66-2) and 6-ethoxy isomer (CAS 82450-46-2) do not have corresponding ChEMBL entries with bioactivity data as of the search date, suggesting that the 4-ethoxy derivative has received differential experimental attention in screening campaigns [2].

ChEMBL Annotation
Supporting evidence
2 binding assay records, 1 target, Max Phase Preclinical
Provides starting point for hit follow-up.
Specific IC50 and target identity not disclosed.
Bioactivity database Preclinical annotation Drug discovery informatics

Defensible Research and Procurement Application Scenarios for 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one (918154-71-9)


Regioisomer-Selective Structure-Activity Relationship (SAR) Exploration in Anti-inflammatory Quinazolinone-Benzothiazole Hybrids

This compound serves as the 4-ethoxy member of a positional isomer series (4-, 5-, and 6-ethoxy) within the 2-phenyl-3-(substituted-benzothiazol-2-yl)-4(3H)-quinazolinone scaffold. The precedent established by Laddha et al. (2006) shows that 4-substitution on the benzothiazole ring influences anti-inflammatory activity and COX-2 selectivity [1]. A systematic SAR campaign comparing all three ethoxy regioisomers would address the gap in knowledge about how the substitution position modulates target engagement, selectivity, and ulcerogenic potential.

Hit Follow-up Based on ChEMBL Bioactivity Annotation

The ChEMBL entry CHEMBL2262753 records two binding-assay bioactivity measurements and a Preclinical Max Phase, confirming that the compound has been evaluated against at least one biological target [2]. Researchers seeking to follow up on a screening hit can use this annotation to prioritize re-synthesis and confirmatory testing, whereas the 5- and 6-ethoxy isomers lack any documented bioactivity in public databases.

Physicochemical Benchmarking of 4-Position Substitution Effects on Conformation and Drug-Likeness

With a computed XLogP3 of 5.2, a TPSA of 85.3 Ų, a QED score of 0.42, and one Rule-of-Five violation, the compound occupies a borderline drug-like chemical space [3]. The 4-ethoxy substitution places the ether oxygen adjacent to the quinazolinone linkage, which may influence intramolecular interactions and conformational preferences. This makes the compound suitable for comparative experimental determination of solubility, permeability, and metabolic stability against the 5- and 6-ethoxy isomers.

Application
Selection Property
Validation Focus
Regioisomer-selective SAR exploration
4-ethoxy positional isomer identity
Target engagement and COX pathway selectivity profiling
Hit follow-up from preclinical annotation
ChEMBL-curated bioactivity annotation
Confirmatory binding and functional assays
Physicochemical benchmarking across regioisomers
Computed drug-likeness and conformational profile
Experimental solubility, permeability, and metabolic stability
Quote Request

Request a Quote for 3-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.